molecular formula C8H7BrClNO2 B8268375 Methyl 2-(4-bromo-6-chloropyridin-3-YL)acetate

Methyl 2-(4-bromo-6-chloropyridin-3-YL)acetate

Cat. No.: B8268375
M. Wt: 264.50 g/mol
InChI Key: PWCZUMHPFBHSHH-UHFFFAOYSA-N
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Description

Methyl 2-(4-bromo-6-chloropyridin-3-YL)acetate is a heterocyclic compound that belongs to the pyridine family. It is characterized by the presence of bromine and chlorine substituents on the pyridine ring, which can significantly influence its chemical reactivity and properties. This compound is often used as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-bromo-6-chloropyridin-3-YL)acetate typically involves the bromination and chlorination of a pyridine derivative, followed by esterification. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-bromo-6-chloropyridin-3-YL)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Methyl 2-(4-bromo-6-chloropyridin-3-YL)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-(4-bromo-6-chloropyridin-3-YL)acetate involves its interaction with specific molecular targets. The presence of bromine and chlorine atoms can enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-bromo-2-chloropyridine-3-carboxylate: Similar structure but with different substitution pattern.

    Methyl 2-(4-bromo-6-fluoropyridin-3-YL)acetate: Fluorine instead of chlorine.

    Methyl 2-(4-bromo-6-methylpyridin-3-YL)acetate: Methyl group instead of chlorine.

Uniqueness

Methyl 2-(4-bromo-6-chloropyridin-3-YL)acetate is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. The combination of bromine and chlorine atoms provides distinct electronic and steric properties that can be exploited in various chemical and biological applications .

Properties

IUPAC Name

methyl 2-(4-bromo-6-chloropyridin-3-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrClNO2/c1-13-8(12)2-5-4-11-7(10)3-6(5)9/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWCZUMHPFBHSHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CN=C(C=C1Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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